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Compound of Interest

Compound Name: 6-Bromoisoquinolin-4-ol
CAS No.: 1015070-56-0
Cat. No.: B1506412
Get Quote
. J

Executive Summary & Chemical Profile

6-Bromoisoquinolin-4-ol presents unique analytical challenges due to its dual functionality: a
basic isoquinoline nitrogen and an acidic phenolic hydroxyl group.

¢ Chemical Formula: C
H
BrNO[1][2]

¢ Molecular Weight: 224.05 g/mol [1][3]

o Key Analytical Feature: The bromine atom provides a distinct 1:1 isotopic signature (
Br and

Br) in Mass Spectrometry, aiding in unambiguous identification.

o Solubility Profile: Low solubility in neutral water; soluble in DMSO, Methanol, and acidic
agueous buffers.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1506412#bc-rfq
https://www.benchchem.com/product/b1506412/docs?utm_src=pdf-body#application-note-quantitative-analysis-of-6-bromoisoquinolin-4-ol
https://www.sigmaaldrich.com/SG/en/product/aldrich/anv00098
https://www.chemimpex.com/es/products/26369
https://www.sigmaaldrich.com/SG/en/product/aldrich/anv00098
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-3-hydroxyisoquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Critical Quality Attributes (CQA)

o Tautomerism: Unlike 1-hydroxyisoquinolines (which exist as amides/isocarbostyrils), 4-
hydroxyisoquinolines predominantly exist as the enol form. However, pH control is vital to
prevent peak broadening.

» Basicity: The isoquinoline nitrogen (pKa

5.0-5.5) requires acidic mobile phases to ensure full protonation and prevent peak tailing on
C18 columns.

Protocol A: HPLC-UVIDAD Purity & Assay Method

Primary Application: Raw material release, stability testing, and reaction monitoring.

Chromatographic Conditions

To mitigate the interaction between the basic nitrogen and residual silanols on silica columns, a
high-purity, base-deactivated column is required.
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Parameter Specification Rationale
Agilent ZORBAX Eclipse Plus End-capped stationary phase
Column C18 (4.6 x 150 mm, 3.5 um) or  prevents peak tailing of basic

Waters XBridge C18.

heterocycles.

Mobile Phase A

0.1% Formic Acid in Water (pH
~2.7)

Maintains the molecule in

protonated cation form (

), improving solubility and peak

shape.

Mobile Phase B

Acetonitrile (LC-MS Grade)

Aprotic solvent reduces system
backpressure and sharpens

peaks compared to Methanol.

Flow Rate

1.0 mL/min

Standard flow for 4.6 mm ID

columns.

Column Temp

35°C

Improves mass transfer and

reduces viscosity.

UV at 254 nm (Primary) & 280

254 nm targets the aromatic

Detection isoquinoline core; 280 nm is
nm (Secondary) N ]
specific to the phenol moiety.
Adjusted based on sample
Injection Vol 5-10 pL concentration (target 0.5

mg/mL).

Gradient Program
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Time (min) % Mobile Phase B Event

0.0 5% Equilibration / Loading
Isocratic hold to elute polar

2.0 5%

salts

Linear gradient to elute the

120 20% hydrophobic brominated core
15.0 90% Wash step

151 5% Return to initial conditions
20.0 5% Re-equilibration

System Suitability Criteria
e Tailing Factor (
):
1.5 (Critical for basic compounds).
e Theoretical Plates (
):
5000.
e Resolution (
):

2.0 between the main peak and any synthetic impurity (e.g., des-bromo analogs).

Protocol B: LC-MS/MS Bioanalytical Method

Primary Application: Pharmacokinetics (PK), trace impurity analysis, and metabolite
identification.
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Mass Spectrometry Settings (ESI+)

The presence of Bromine makes this compound ideal for MS verification. The spectrum will
show two peaks of nearly equal intensity at

224 and 226.

« lonization: Electrospray lonization (ESI), Positive Mode.
e Source Temp: 350°C.

o Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)

For quantitative sensitivity, monitor the fragmentation of the protonated parent ion.

Precursor lon ( Product lon ( Collision Energy _
Interpretation

) ) (eV)

223.9 ( Loss of HBr
144.0 25 (Characteristic neutral

Br) loss)

223.9 ( Subsequent loss of
116.0 35 CO (Phenol ring

Br) contraction)

2259 ( Confirmation ion
146.0 25 o _

Br) (Must maintain ratio)

Note: The transition 224

144 is the most sensitive "Quantifier" transition, while 224

116 serves as the "Qualifier".

Protocol C: Sample Preparation Workflow
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Stock Solution Preparation

The compound is hydrophobic and crystalline. Direct dissolution in water is not recommended.

Weigh 10.0 mg of 6-Bromoisoquinolin-4-ol reference standard.

Dissolve in 10 mL of DMSO or Methanol to create a 1.0 mg/mL Stock Solution.

Sonicate for 5 minutes to ensure complete dissolution.

Store at -20°C (Stable for 3 months).

Working Standard (HPLC)

e Dilute Stock 1:10 with Mobile Phase A (0.1% Formic Acid).

o Why? Diluting with the initial mobile phase prevents "solvent shock" which causes peak
distortion (fronting) when injecting strong solvents like pure DMSO.

» Final Concentration: 100 pg/mL.
o Filter through a 0.22 um PTFE or Nylon syringe filter before injection.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for analyzing 6-Bromoisoquinolin-4-ol,
accounting for its specific chemical properties.
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Start: 6-Bromoisoquinolin-4-ol Analysis

Analyze Properties:
1. Amphoteric (Basic N, Acidic OH)
2. Bromine Isotope Pattern
3. Hydrophobic Core

Select Analytical Goal

Sample Prep

Goal: Purity / Assay / QC Dissolve in DMSO -> Dilute with Mobile Phase A Goal: PK / Trace Analysis

HPLC-UV/DAD LC-MS/MS (ESI+)

(Protocol A) (Protocol B)

Condition: Acidic Mobile Phase Condition: Monitor M & M+2
(0.1% Formic Acid) (m/z 224 & 226)
Prevents N-tailing Verifies Bromine
Output: Area % at 254nm Output: MRM Quant (224->144)
Limit: Tailing < 1.5 LOD: <1 ng/mL

Click to download full resolution via product page

Caption: Analytical decision matrix for 6-Bromoisoquinolin-4-ol, highlighting the divergence
between routine QC (HPLC-UV) and high-sensitivity bioanalysis (LC-MS/MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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